molecular formula C23H20Br2N4O5 B326927 N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide

N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide

Cat. No.: B326927
M. Wt: 592.2 g/mol
InChI Key: SRDGKBQTDVSYAW-XCFJXVFOSA-N
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Description

N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide is a synthetic organic compound with the molecular formula C23H20Br2N4O5 and a molecular weight of 592.2 g/mol. This compound is characterized by its complex structure, which includes bromine, methoxy, and prop-2-ynoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide typically involves multi-step organic reactions. The starting materials often include brominated aromatic compounds, methoxy-substituted phenols, and propargyl alcohol derivatives. The key steps in the synthesis may involve:

    Bromination: Introduction of bromine atoms to the aromatic ring.

    Methoxylation: Substitution of hydrogen atoms with methoxy groups.

    Propargylation: Addition of propargyl groups to the aromatic ring.

    Condensation: Formation of the urea linkage through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(E)-(3-bromo-5-methoxyphenyl)methylideneamino]-3-[(3-bromo-5-methoxyphenyl)methylideneamino]urea
  • 1-[(E)-(3-bromo-4-prop-2-ynoxyphenyl)methylideneamino]-3-[(3-bromo-4-prop-2-ynoxyphenyl)methylideneamino]urea

Uniqueness

N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20Br2N4O5

Molecular Weight

592.2 g/mol

IUPAC Name

1-[(E)-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]-3-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C23H20Br2N4O5/c1-5-7-33-21-17(24)9-15(11-19(21)31-3)13-26-28-23(30)29-27-14-16-10-18(25)22(34-8-6-2)20(12-16)32-4/h1-2,9-14H,7-8H2,3-4H3,(H2,28,29,30)/b26-13+,27-14?

InChI Key

SRDGKBQTDVSYAW-XCFJXVFOSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)N/N=C/C2=CC(=C(C(=C2)Br)OCC#C)OC)Br)OCC#C

SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)NN=CC2=CC(=C(C(=C2)Br)OCC#C)OC)Br)OCC#C

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)NN=CC2=CC(=C(C(=C2)Br)OCC#C)OC)Br)OCC#C

Origin of Product

United States

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